molecular formula C8H8N4OS B1583003 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol CAS No. 13980-76-2

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Cat. No. B1583003
CAS RN: 13980-76-2
M. Wt: 208.24 g/mol
InChI Key: UFALKIBIWOKBDL-UHFFFAOYSA-N
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Description

“1-(4-methoxyphenyl)-1H-tetrazole-5-thiol” is a compound that contains a tetrazole ring, a thiol group, and a methoxyphenyl group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols but with a sulfur atom replacing the oxygen atom. The methoxyphenyl group is a phenyl ring with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, thiol group, and methoxyphenyl group would each contribute to the overall structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The reactivity of the tetrazole ring, thiol group, and methoxyphenyl group would all play a role in determining the types of reactions this compound could undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

    Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

    • Application : This compound was synthesized as part of research into heterocycles containing nitrogen, which have a wide range of prospective medicinal applications .
    • Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .

    Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Application : This research investigated the inhibitory effects of various indole and imidazole derivatives on the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme .
    • Method : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

    Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

    • Application : This compound was synthesized as part of research into heterocycles containing nitrogen, which have a wide range of prospective medicinal applications .
    • Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
    • Application : This research investigated the inhibitory effects of various indole and imidazole derivatives on the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme .
    • Method : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

    Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

    • Application : This compound was synthesized as part of research into heterocycles containing nitrogen, which have a wide range of prospective medicinal applications .
    • Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
    • Application : This research investigated the inhibitory effects of various indole and imidazole derivatives on the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme .
    • Method : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
    • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

Safety And Hazards

Like all chemicals, this compound would need to be handled with care to ensure safety. Potential hazards could include toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(4-methoxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFALKIBIWOKBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351289
Record name 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

CAS RN

13980-76-2
Record name 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methoxyphenylisothiocyanate (2 g) and 1 g of sodium azide in 50 mL of ethanol is refluxed for 5 hours, cooled and concentrated as described (Canadian Journal of Chemistry 1959, p 101). The precipitate is collected by vacuum filtration and dried to give 1.5 g of 1-(4-methoxyphenyl)tetrazol-5-thione as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LJ Stephens, S Munuganti, RN Duffin… - Inorganic …, 2020 - ACS Publications
Antimicrobial resistance is becoming an ever-increasing threat for human health. Metal complexes and, in particular, those that incorporate bismuth offer an attractive alternative to the …
Number of citations: 23 pubs.acs.org
JE Hong, Y Jung, D Min, M Jang, S Kim… - The Journal of …, 2022 - ACS Publications
Herein, we report a regioselective visible-light-induced organophotoredox catalytic difunctionalization method to prepare β-hydroxysulfides using aryl alkenes and aryl thiols as …
Number of citations: 5 pubs.acs.org
D Pandey - 2021 - search.proquest.com
Cancer continues to be a leading global health concern. Despite notable progress in current chemotherapeutics, drug resistance often contributes to treatment failure and poor …
Number of citations: 2 search.proquest.com
Z Li, T Qin, Z Li, X Zhao, X Zhang, T Zhao… - European Journal of …, 2021 - Elsevier
Histone lysine-specific demethylase 1 (LSD1) is an important epigenetic modulator, and is implicated in malignant transformation and tumor pathogenesis in different ways. Therefore, …
Number of citations: 9 www.sciencedirect.com
Z Leitis, G Sakaine, A Kine̅ns, G Smits - ACS omega, 2022 - ACS Publications
Total syntheses of three pyrrolo[1,4]benzodiazepine anticancer antibiotic family members oxo-prothracarcin, oxo-tomaymycin, and boseongazepine B are described. The total …
Number of citations: 3 pubs.acs.org
J Němeček, P Sychra, M Macháček, M Benková… - European journal of …, 2017 - Elsevier
In this study, we described the structure-activity relationships of substituted 3,5-dinitrophenyl tetrazoles as potent antitubercular agents. These simple and readily accessible compounds …
Number of citations: 43 www.sciencedirect.com
G Karabanovich, J Roh, T Smutný, J Němeček… - European journal of …, 2014 - Elsevier
In this work, a new class of highly potent antituberculosis agents, 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles and their oxa and selanyl analogs, is described. The minimal …
Number of citations: 54 www.sciencedirect.com

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